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Compound of Interest

Compound Name: 2,2,2,4'-Tetrafluoroacetophenone

Cat. No.: B1329349

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature,
synthesis, and physicochemical properties of 2,2,2,4'-tetrafluoroacetophenone. It is intended
to be a valuable resource for professionals in research, science, and drug development who
are interested in utilizing this versatile fluorinated building block.

Nomenclature and Structure

2,2,2,4'-Tetrafluoroacetophenone is a fluorinated aromatic ketone. Its systematic and
common names, along with key identifiers, are summarized below.
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Identifier Value

IUPAC Name 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone[1]

a,a,0,4-Tetrafluoroacetophenone, p-
Common Synonyms Fluorotrifluoroacetophenone, 4'-Fluoro-2,2,2-

trifluoroacetophenone([1]

CAS Number 655-32-3[1]

Molecular Formula CsHaF40J[2]

Molecular Weight 192.11 g/mol [3]

SMILES FC1=CC=C(C=C1)C(=0O)C(F)(F)F

InChl Key LUKLMXJAEKXROG-UHFFFAOYSA-N
Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of 2,2,2,4'-tetrafluoroacetophenone
is provided in the table below.

Property Value Reference

White or colorless to light

Appearance yellow powder to lump to clear [2]
liquid

Melting Point 24-27 °C

Boiling Point 66-67 °C at 34 mmHg

Density 1.37 g/mL at 25 °C

Refractive Index (n2°/D) 1.448

Flash Point 32 °C (closed cup) [3]

Amax 266 nm (in 2-Propanol) [2]
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Synthesis

2,2,2,4'-Tetrafluoroacetophenone can be synthesized through various methods, with the
Grignard reaction being a prominent route.

Experimental Protocol: Synthesis via Grighard
Reaction|[5]

This protocol details the synthesis of 4-fluoro-a,a,a-trifluoroacetophenone (an alternative name
for 2,2,2,4'-tetrafluoroacetophenone) from 4-fluorobromobenzene and trifluoroacetic acid.

Materials:

e 4-Fluorobromobenzene (52.5 g)
e Magnesium turnings (7.3 Q)

o Ether (anhydrous)

 lodine (small crystals)
 Trifluoroacetic acid (11.4 g)

e Crushed ice

e Hydrochloric acid

Procedure:

In a three-neck flask, charge 4-fluoro-1-bromobenzene (52.5 g) with 60 ml of ether, followed
by magnesium turnings (7.3 g).

Rinse the walls of the flask with a few ml of ether.

Add small crystals of iodine to initiate the Grignard reaction and heat the mixture to reflux
until all the magnesium has reacted.

Allow the mixture to cool to room temperature.
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» Slowly add a solution of trifluoroacetic acid (11.4 g) in 15 ml of ether over approximately 20
minutes, maintaining the internal temperature at about 20-30 °C with external cooling.

o Keep the mixture at room temperature for 15 minutes and then heat to reflux for three hours.
e Allow the mixture to cool for 12 hours.

e Pour the cooled mixture onto a mixture of crushed ice and hydrochloric acid.

o Separate the ethereal phase.

» Extract the aqueous phase twice with 100 ml of ether.

o Combine the ether extracts for further purification.

Synthesis Workflow Diagram
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Synthesis of 2,2,2,4'-Tetrafluoroacetophenone via Grignard Reaction

Reactants

4-Fluorobromobenzene

Magnesium Turnings

Reaction Steps

Grignard Reagent Formation
(in anhydrous ether, reflux)

'

Trifluoroacetic Acid

Reaction with Trifluoroacetic Acid
(ether, 20-30°C then reflux)

i

Work-up
(Ice/HCI, Ether Extraction)

2,2,2,4'-Tetrafluoroacetophenone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,2,2,4'-tetrafluoroacetophenone.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,2,2,4'-

tetrafluoroacetophenone.
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Spectroscopic Technique Key Features

Signals corresponding to the aromatic protons

are expected. The fluorine atom on the phenyl
*H NMR o L .

ring will cause splitting of the adjacent proton

signals.

Resonances for the carbonyl carbon, the

trifluoromethyl carbon, and the aromatic carbons
13C NMR o

are characteristic. The carbon atoms attached to

fluorine will show C-F coupling.

Two distinct signals are expected: one for the
1°F NMR trifluoromethyl group and another for the fluorine

atom on the aromatic ring.

A strong absorption band characteristic of the
infrared (IR) Spect carbonyl (C=0) stretching vibration is a key
nfrare ectrosco

P i feature. C-F stretching vibrations will also be

present.

The molecular ion peak is expected at m/z 192.
M Spect try (MS) Fragmentation patterns would likely involve the
ass Spectrometr
P Y loss of CO, CFs3, and other fragments from the

aromatic ring.

Note: Detailed spectral data including specific chemical shifts, coupling constants, and peak
assignments can be found in various spectroscopic databases.[1]

Reactivity and Applications

2,2,2,4'-Tetrafluoroacetophenone is a valuable fluorinated building block in organic synthesis,
particularly for the preparation of pharmaceuticals and agrochemicals.[2] The presence of the
trifluoromethyl group significantly influences its reactivity.

» Nucleophilic Addition: The carbonyl group is highly electrophilic due to the electron-
withdrawing trifluoromethyl group, making it susceptible to nucleophilic attack.
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» Aldol Reactions: It can participate in reactions such as the proline-catalyzed asymmetric
aldol reaction.

The incorporation of fluorine atoms and the trifluoromethyl group into molecules can enhance
their metabolic stability, lipophilicity, and bioavailability, making this compound a key
intermediate in drug discovery.[4]

Biological Relevance

While 2,2,2,4'-tetrafluoroacetophenone itself is primarily a synthetic intermediate, its
derivatives have been investigated for various biological activities. The introduction of the
fluorinated acetophenone moiety is a strategy employed in the design of enzyme inhibitors and
other bioactive molecules. For instance, trifluoromethyl-containing compounds have been
synthesized and evaluated as potent inhibitors of enzymes like angiotensin-converting enzyme
(ACE).[5] Furthermore, various acetophenone derivatives have been studied for their antifungal
activities against phytopathogenic fungi.[6]

Safety Information

2,2,2,4'-Tetrafluoroacetophenone is a flammable solid and can cause skin and serious eye
irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment,
including gloves and eye protection, should be worn when handling this compound. For
detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 2,2,2,4'-
Tetrafluoroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329349#2-2-2-4-tetrafluoroacetophenone-structure-
and-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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